molecular formula C9H11ClO2 B1302743 2,3-Dimethoxybenzyl chloride CAS No. 3893-01-4

2,3-Dimethoxybenzyl chloride

Cat. No.: B1302743
CAS No.: 3893-01-4
M. Wt: 186.63 g/mol
InChI Key: MJRVJLUCLPUZER-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzyl chloride: is an organic compound with the molecular formula C₉H₁₁ClO₂ . It is a derivative of benzyl chloride, where two methoxy groups are substituted at the 2 and 3 positions of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 2,3-dimethoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions . The reaction typically proceeds as follows:

2,3-Dimethoxybenzyl alcohol+SOCl22,3-Dimethoxybenzyl chloride+SO2+HCl\text{2,3-Dimethoxybenzyl alcohol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,3-Dimethoxybenzyl alcohol+SOCl2​→2,3-Dimethoxybenzyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxybenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethoxybenzyl chloride is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-(chloromethyl)-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRVJLUCLPUZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374303
Record name 2,3-dimethoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3893-01-4
Record name 2,3-dimethoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3893-01-4
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Synthesis routes and methods I

Procedure details

In 30 ml of methylene chloride was dissolved 3.36 g (20 mmol.) of 2,3-dimethoxybenzyl alcohol. Under chilling with ice, to the solution was dropwise added a solution of 1.6 ml (22 mmol.) of thionyl chloride in 5 ml of methylene chloride for 10 min. The mixture was stirred at the same temperature and then placed under reduced pressure to distill off the solvent, to give 3.71 g of 2,3-dimethoxybenzyl chloride as a brown oil, yield 99.5%.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.138 g (1 mmole) of 1,2-dimethoxybenzene (veratrol) were reacted with 0.223 g (1 mmole) of bromomethyl octylether in 5 ml 1,2-dichloroethane in the presence of 0.12 ml (1 mmole) SnCl4 at room temperature for 1 hour. After washing with HCl and water, followed by drying on Na2SO4 the product was isolated by the evaporation of the solvent. The product (0.275 g) corresponds by mp., NMR and analysis to cyclotriveratrylene (A. J. Lindsey. J. Chem. Soc. 1685 (1965) obtained by trimerization of 3-chloromethyl-1,2-dimethoxybenzene.
Quantity
0.138 g
Type
reactant
Reaction Step One
Quantity
0.223 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0.275 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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